Benidipine hydrochloride

Overview

Description

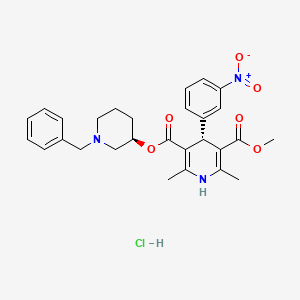

Benidipine hydrochloride is a synthetic dihydropyridine calcium channel blocker used to treat hypertension and angina pectoris . It was originated in Japan by Kyowa Hakko and is currently available in some Asian countries like India and Japan .

Synthesis Analysis

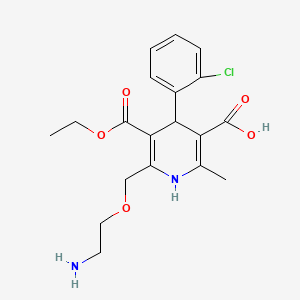

During the synthetic process development studies of benidipine, process-related impurities were detected . These impurities were identified, synthesized, and characterized, and mechanisms of their formation were discussed in detail .

Molecular Structure Analysis

The molecular formula of Benidipine hydrochloride is C28H32ClN3O6 . The molecular weight is 542.0 g/mol . The structures of two polymorphs for benidipine hydrochloride were characterized on the basis of detailed study of Infrared spectroscopy, powder X-ray diffraction, and differential scanning calorimetry .

Chemical Reactions Analysis

Benidipine hydrochloride is a long-lasting dihydropyridine calcium channel blocker, exerting its antihypertensive action via inhibition of Ca(2+) influx through L-type voltage-dependent calcium channels .

Physical And Chemical Properties Analysis

Benidipine hydrochloride has a molecular weight of 542.02 g/mol . It should be stored at 4°C, sealed storage, away from moisture .

Scientific Research Applications

Hypertension Treatment

- Application : Benidipine is a dihydropyridine-derived calcium channel blocker developed in Japan. It is used for the treatment of hypertension .

- Method : Benidipine is administered orally. It works by blocking calcium channels, thereby reducing the contraction of the heart and blood vessels, which helps lower blood pressure .

- Results : Benidipine has shown reliable antihypertensive effects. It has been on the Japanese market for over 14 years with few severe side effects reported, suggesting that it is a drug with established safety and long-acting pharmacological effects .

Renal Protection

- Application : Benidipine has shown renal protective effects in several basic and clinical studies .

- Method : The exact mechanisms are not fully understood, but it is believed that Benidipine’s ability to block multiple types of calcium channels (L, N, and T) contributes to its renal protective effects .

- Results : Studies have shown that Benidipine can reduce urinary protein excretion, which is beneficial for kidney health .

Cardio-Protection

- Application : Benidipine has demonstrated cardio-protective effects in patients with ischemic heart diseases .

- Method : Benidipine’s cardio-protective effects are believed to be due to its anti-oxidative action and its ability to enhance nitric oxide production .

- Results : Benidipine has shown a better prognostic effect than other calcium channel blockers in the therapy for patients with vasospastic angina .

Anti-Inflammatory Activity

- Application : Benidipine has been investigated for its effects on the inflammatory activity of J774.2 murine macrophage cells .

- Results : The outcomes of this application are not specified in the available resources .

Spectrophotometric Determination

- Application : A new and rapid UV-Visible spectrophotometric method has been established for the determination of Benidipine Hydrochloride .

- Method : The wavelength of maximum absorbance (λ max) for Benidipine was found to be 237 nm. Linearity of this method was observed in a range of 2.0 – 16.0 μg/mL .

- Results : The method showed high sensitivity with good reproducibility of results. The limit of detection and the limit of quantification were 0.34 and 1.02 μg/mL, respectively .

Combination Therapy for Hypertension

- Application : Benidipine is used in combination with other drugs like Telmisartan for the treatment of hypertension .

- Method : Both Benidipine and Telmisartan work by relaxing the blood vessels and making the heart more efficient at pumping blood throughout the body .

- Results : The combination therapy has been reported to be effective in treating hypertension .

Quality Control Testing

- Application : Benidipine is used in quality control testing to determine the content of the drug in tablet formulations .

- Method : A simple, sensitive, and specific ultraviolet spectrophotometric method has been established for the determination of Benidipine Hydrochloride .

- Results : The method showed high sensitivity with good reproducibility of results. The limit of detection and the limit of quantification were 0.34 and 1.02 μg/mL, respectively .

Anti-Oxidative Activity

- Application : Benidipine has been reported to have anti-oxidative activity .

- Results : The outcomes of this application are not specified in the available resources .

Vascular Endothelial Protective Effects

- Application : Benidipine has been reported to have protective effects on vascular endothelial cells .

- Results : The outcomes of this application are not specified in the available resources .

Suppression of Adhesion Molecules Expression

- Application : Benidipine has been reported to suppress the expression of adhesion molecules .

- Results : The outcomes of this application are not specified in the available resources .

Stimulation of Osteoblast Differentiation

- Application : Benidipine has been reported to stimulate osteoblast differentiation .

- Results : The outcomes of this application are not specified in the available resources .

Suppression of the Proliferation of Vascular Smooth Muscle Cells and Mesangial Cells

Safety And Hazards

Future Directions

properties

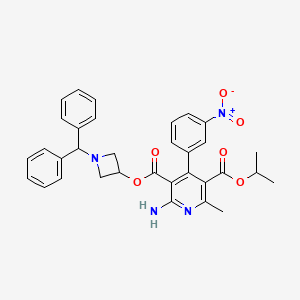

IUPAC Name |

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILKDKRQBYMKQX-MIPPOABVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049050 | |

| Record name | rac Benidipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benidipine hydrochloride | |

CAS RN |

91599-74-5 | |

| Record name | Benidipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91599-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benidipine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091599745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rac Benidipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENIDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A6746FWDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

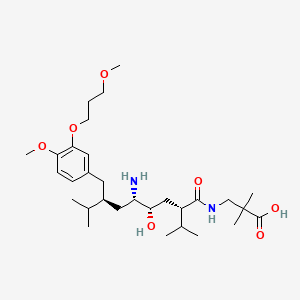

![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)